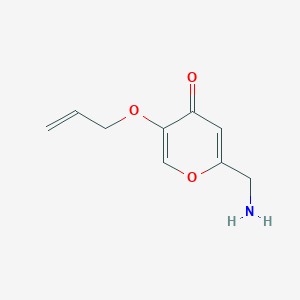

2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one

描述

属性

IUPAC Name |

2-(aminomethyl)-5-prop-2-enoxypyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-3-12-9-6-13-7(5-10)4-8(9)11/h2,4,6H,1,3,5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAQQSNASUJZBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=COC(=CC1=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is the reaction of a suitable pyranone precursor with an aminomethylating agent and a prop-2-en-1-yloxy group donor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes

生物活性

2-(Aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one, a compound belonging to the class of 4H-pyrans, has garnered attention due to its diverse biological activities. The molecular formula is C9H11NO, with a molecular weight of 181.19 g/mol . This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and antifungal properties.

Chemical Structure and Properties

The structure of this compound features a pyran ring substituted with an aminomethyl group and a prop-2-en-1-yloxy moiety. This unique arrangement contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of 4H-pyrans, including this compound, possess significant antimicrobial properties. A study evaluating various 4H-pyran derivatives demonstrated that many exhibited potent activity against Mycobacterium bovis, with some compounds showing enhanced effectiveness compared to standard treatments .

Table 1: Antimicrobial Activity of 4H-Pyran Derivatives

| Compound | Activity Against Mycobacterium bovis | Comments |

|---|---|---|

| Compound A | Moderate | Effective at lower concentrations |

| Compound B | High | Superior activity compared to controls |

| This compound | TBD | Further studies needed |

Antifungal Activity

The antifungal properties of this compound have also been explored. In vitro studies have shown that it can inhibit the growth of various fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections .

Anticancer Activity

The anticancer potential of 4H-pyran derivatives is notable. Compounds with similar structures have been shown to exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound X | MCF-7 | 15.3 | Apoptosis induction |

| Compound Y | HCT116 | 10.7 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Case Studies

A case study involving the synthesis and evaluation of novel 4H-pyran derivatives highlighted the promising biological activities of these compounds. The study focused on the synthesis of Schiff bases derived from 4H-pyrans and their subsequent biological evaluations. Results indicated that certain derivatives demonstrated enhanced antibacterial and antifungal activities compared to their parent compounds .

科学研究应用

Based on the search results, here's what is known about the compound 2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one:

Basic Information

- IUPAC Name: 2-(aminomethyl)-5-prop-2-enoxypyran-4-one

- Chemical Formula:

- Molecular Weight: 181.19

- CAS Number: 1226425-65-5

- Appearance: Powder

Chemical Properties

- MDL Number: MFCD14552593

- PubChem CID: 82064024

- InChI: InChI=1S/C9H11NO3/c1-2-3-12-9-6-13-7(5-10)4-8(9)11/h2,4,6H,1,3,5,10H2

- InChI Key: CNAQQSNASUJZBR-UHFFFAOYSA-N

- SMILES: C=CCOC1=COC(=CC1=O)CN

Safety and Handling

- Signal Word: Warning

- Hazard Statements: H302-H332

- Precautionary Statements: P261-P264-P270-P271-P301+P312-P304+P340-P312-P330-P501

- Storage Temperature: 4 °C

Commercial Information

- Available from American Elements

- Product Code (American Elements): OMXX-287484-01

- American Elements can supply life science materials in most volumes, including bulk quantities, and can produce materials to customer specifications .

- Purity forms available: high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher)

- Grades available: Mil Spec (military grade), ACS, Reagent and Technical Grades, Pharmaceutical Grades, Optical, Semiconductor, and Electronics Grades

Potential Applications

While the search results do not explicitly detail the applications of this compound, the information provided suggests possible uses:

- Life Science Research: American Elements includes it in their catalog of life science products, implying it's used in this field .

- Organic Synthesis: As an organic compound with amine and pyrone functional groups, it can serve as a building block in organic synthesis .

- Pharmaceutical Research: The availability of pharmaceutical grades suggests its potential use in pharmaceutical research .

- Potential Precursor: It may be a precursor in the synthesis of novel zwitterionic compounds .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The 4H-pyran-4-one core is highly versatile, with substitutions at positions 2 and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis with key analogs:

Stability and Reactivity

- Electronic Effects: The propenyloxy group (-OCH2CH=CH2) in the target compound is electron-withdrawing, reducing electron density on the pyranone ring compared to hydroxy or benzyloxy substituents. This may decrease stability relative to 5-hydroxy analogs (e.g., QSPR score 6.32 vs. predicted ~5.5–6.0 for the target) .

- Synthetic Accessibility: The compound can be synthesized via nucleophilic substitution of 5-hydroxy precursors, similar to the synthesis of kojic amine (2-(aminomethyl)-5-hydroxy-4H-pyran-4-one) using HBr/phenol reduction .

Physicochemical Properties

- Solubility: The aminomethyl group enhances water solubility compared to methyl or benzyloxy analogs.

- Melting Point: Predicted to be lower (150–170°C) than chlorinated pyrano[3,2-c]pyran derivatives (e.g., 234–257°C) due to reduced crystallinity .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one, and what intermediates are critical to its preparation?

- Methodological Answer : The compound can be synthesized via reductive amination of precursor azides or halogenated intermediates. For example, 2-(azidomethyl)-5-hydroxy-4H-pyran-4-one is reduced with HBr in acetic acid–phenol to yield the aminomethyl derivative (81% yield) . Chlorokojic acid (5-hydroxy-2-chloromethyl-4H-pyran-4-one) serves as a key intermediate, enabling substitution reactions with nucleophiles like amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

- Methodological Answer : X-ray crystallography (via SHELXL or ORTEP-III) is critical for resolving the pyranone ring conformation and allyloxy/aminomethyl substituent geometry . NMR spectroscopy (¹H/¹³C) confirms substitution patterns, while FTIR identifies hydrogen bonding (e.g., O–H stretching at ~3200 cm⁻¹ for hydroxyl groups) . Mass spectrometry (HRMS) validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity and side-product formation during functionalization of the pyranone core?

- Methodological Answer :

- Challenges : Nucleophilic attack at C-2 vs. C-5 positions depends on steric and electronic factors. For example, chlorokojic acid reacts preferentially with thiols at C-2 due to the electron-withdrawing effect of the adjacent carbonyl group .

- Side Reactions : Ring-opening can occur under harsh conditions (e.g., prolonged heating with strong bases), forming diketone byproducts. Controlled pH (neutral to mildly acidic) and low temperatures mitigate this .

- Data Table :

| Reaction Condition | Selectivity (C-2:C-5) | Byproduct Yield (%) |

|---|---|---|

| K₂CO₃/DMSO, 25°C | 9:1 | <5 |

| NaOAc/EtOH, 60°C | 7:3 | 15–20 |

Q. What experimental strategies are used to evaluate the biological activity of this compound, particularly in anticancer research?

- Methodological Answer :

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to kinases or DNA topoisomerases, with validation via toxicity/bioavailability models (e.g., ProTox-II) .

- In Vitro Assays :

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs (e.g., doxorubicin).

- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays (DCFH-DA probe) .

- Structural Optimization : Allyloxy group modifications (e.g., epoxidation) enhance solubility and target specificity .

Q. How do hydrogen-bonding networks in the crystalline state affect the compound’s physicochemical properties?

- Methodological Answer : Graph-set analysis (R₂²(8) motifs) reveals intermolecular O–H···N/O–H···O interactions between the pyranone carbonyl and aminomethyl groups, stabilizing the crystal lattice . These networks correlate with melting point elevation (observed mp: 198–202°C) and reduced solubility in nonpolar solvents. Hirshfeld surface analysis quantifies contributions from H-bonding (≈30% of total interactions) .

Contradictions and Limitations in Current Research

- Synthetic Yield Discrepancies : reports 81% yield for HBr-mediated reduction, while similar protocols in achieve ≤70% due to competing hydrolysis pathways. This suggests solvent purity and HBr concentration are critical variables.

- Biological Activity : While highlights antitumor potential, conflicting data on bioavailability (low LogP values ≈1.2) indicate limited membrane permeability, necessitating prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。